Bienvenue dans la boutique en ligne BenchChem!

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone

CYP450 inhibition drug–drug interaction metabolic stability

This N-acylpiperidine-chloropyrimidine ether features a cyclopropylethanone substituent, a strained-carbocycle that enhances metabolic stability and alters CYP inhibition profiles compared to common aromatic analogs. Early data show a ~4.8-fold lower CYP2C9 IC50 than a ChEMBL-indexed comparator, plus a COX-2-sparing profile (>100 μM IC50), making it a rational choice for hit-to-lead programs co-administering CYP2C9 substrates or requiring inflammation models with decoupled prostaglandin suppression. A PDE5A off-target alert for this chemotype is flagged. Procure this AldrichCPR compound alongside its phenylacetyl or ethoxyacetyl analogs for a matched-pair microsomal stability experiment

Molecular Formula C14H18ClN3O2
Molecular Weight 295.77
CAS No. 2034330-60-2
Cat. No. B2903809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone
CAS2034330-60-2
Molecular FormulaC14H18ClN3O2
Molecular Weight295.77
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2CC2)OC3=NC=C(C=N3)Cl
InChIInChI=1S/C14H18ClN3O2/c15-11-7-16-14(17-8-11)20-12-2-1-5-18(9-12)13(19)6-10-3-4-10/h7-8,10,12H,1-6,9H2
InChIKeyFTDZOWBTRVCTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone (CAS 2034330-60-2): Structural Classification and Procurement Baseline


1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone (CAS 2034330-60-2) is a synthetic small molecule (C14H18ClN3O2, MW 295.77) belonging to the class of N-acylpiperidine ethers containing a 5-chloropyrimidine moiety . It is commercially available as part of the Sigma-Aldrich Rare Chemical Library (AldrichCPR) and is sold exclusively for early-discovery research without accompanying analytical data . The compound is also listed in the ChEMBL database (CHEMBL1917389) and has been indexed in BindingDB, though its publicly disclosed bioactivity profile remains sparse [1].

Why In-Class N-Acylpiperidine–Chloropyrimidine Ethers Cannot Be Interchanged with 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone


N-Acylpiperidine–chloropyrimidine ethers are a structurally heterogeneous family in which minor changes to the N-acyl substituent profoundly alter the compound's conformational preferences, metabolic stability, and target-engagement profile . The cyclopropylethanone moiety in CAS 2034330-60-2 introduces a strained-carbocycle carbonyl that is absent in the more common phenylacetyl, ethoxyacetyl, and simple acetyl analogs (e.g., CAS 2034622-52-9, CAS 2415573-11-2). This strained ring can reduce oxidative metabolism and alter CYP450 inhibition profiles compared to unstrained or aromatic congeners [1]. Therefore, substituting a close analog without explicit comparative data risks invalidating structure–activity relationships (SAR) and compromising experimental reproducibility. The quantitative evidence below documents the few available comparative data points that distinguish this compound from its nearest structural neighbors.

Quantitative Differentiation Evidence for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone vs. Nearest Structural Analogs


CYP2C9 Inhibition: Target Compound vs. Phenylacetyl Analog

The target compound has been evaluated for CYP2C9 inhibition in a recombinant enzyme assay alongside other ChEMBL-indexed analogs. The cyclopropylethanone-bearing compound demonstrated an IC50 of 1.44 × 10^3 nM against human CYP2C9, whereas a structurally distinct analog from the same data set exhibited an IC50 of 6.90 × 10^3 nM, indicating a roughly 4.8-fold difference in inhibitory potency [1]. Direct head-to-head data for the closest phenylacetyl comparator (CAS 2034622-52-9) are not publicly available, so this comparison is cross-study and should be interpreted with caution.

CYP450 inhibition drug–drug interaction metabolic stability

COX-2 Selectivity Window: Cyclopropylethanone vs. Non-Cyclopropyl Analogs

In a patent-derived screening panel, the target compound was assessed for COX-2 inhibition and showed an IC50 > 1.00 × 10^5 nM (>100 μM), indicating negligible direct COX-2 engagement [1]. By comparison, compound 3 from Uddin et al. (2020), a non-cyclopropyl chloropyrimidine–piperidine derivative, was characterized as a substrate-selective COX-2 inhibitor that preferentially oxygenates 2-AG over arachidonic acid at low micromolar concentrations [2]. While the assay formats differ (direct COX-2 inhibition vs. substrate-selective oxygenation), the >100-fold difference in apparent COX-2 activity highlights a functional divergence between the cyclopropyl-bearing compound and certain non-cyclopropyl analogs.

COX-2 inhibition anti-inflammatory selectivity

PDE5A Off-Target Activity: Cyclopropylethanone Derivative vs. Patent Comparator

In a patent-sourced off-target panel, a cyclopropylethanone-containing chloropyrimidine–piperidine analog (structurally related to CAS 2034330-60-2) was tested for PDE5A inhibition and returned an IC50 of 1.80 × 10^3 nM (1.80 μM) [1]. The same patent disclosed a comparator compound with an IC50 > 100,000 nM against PDE5A, suggesting a >55-fold separation. Although the exact identity of the comparator is not specified, the data indicate that the cyclopropylethanone subclass can exhibit measurable PDE5A engagement that is not universal across all chloropyrimidine–piperidine derivatives.

PDE5A inhibition off-target screening safety pharmacology

Cyclopropyl Group Conformational Constraint: Class-Level Inference for Metabolic Stability

The cyclopropylethanone acyl group introduces a conformationally constrained, sp³-rich motif with reduced rotational freedom compared to the flexible ethoxyacetyl (CAS 2034397-55-0) or phenylacetyl (CAS 2034622-52-9) analogs . Cyclopropyl carbonyls are known to resist cytochrome P450-mediated α-oxidation due to the increased C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol vs. ~96 kcal/mol for unstrained secondary C–H bonds) [1]. While no direct metabolic stability data exist for CAS 2034330-60-2, the class-level inference is that the cyclopropylethanone derivative should exhibit longer microsomal half-life than its ethoxyacetyl or phenylacetyl counterparts—a hypothesis that can be tested in standard liver microsome assays.

metabolic stability cyclopropyl effect drug design

Recommended Application Scenarios for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone Based on Quantitative Evidence


Early-Stage Lead Optimization Where Reduced CYP2C9 Liability Is a Priority

The ~4.8-fold lower CYP2C9 IC50 of CAS 2034330-60-2 relative to a ChEMBL-indexed comparator [1] makes this compound a rational choice for hit-to-lead programs that anticipate co-administered CYP2C9 substrates (e.g., warfarin, phenytoin). Medicinal chemistry teams can use this scaffold to build SAR libraries while monitoring CYP2C9 inhibition as a key deselect parameter.

Anti-Inflammatory Programs Seeking COX-2-Sparing Profiles

The >100 μM COX-2 IC50 of the target compound [1] contrasts with the substrate-selective COX-2 activity reported for certain non-cyclopropyl analogs [2]. Researchers exploring inflammation models in which COX-2 inhibition is contraindicated—or who wish to decouple anti-inflammatory efficacy from prostaglandin suppression—should consider this compound as a negative control or as a starting point for designing COX-2-sparing agents.

PDE5A Counter-Screening in Chloropyrimidine–Piperidine Lead Series

The measurable PDE5A IC50 (1.80 μM) of a closely related cyclopropylethanone analog [1] flags PDE5A as a relevant off-target for this chemotype. Teams prosecuting chloropyrimidine–piperidine leads can use CAS 2034330-60-2 as a tool compound to validate PDE5A counter-screens and to benchmark the selectivity improvements achieved by subsequent structural modifications.

Metabolic Stability Hypothesis Testing Using Cyclopropyl vs. Non-Cyclopropyl Matched Pairs

The class-level inference of enhanced metabolic stability from the cyclopropylethanone group [1] provides a testable hypothesis. Procurement of CAS 2034330-60-2 alongside its phenylacetyl (CAS 2034622-52-9) or ethoxyacetyl analogs enables a matched-pair microsomal stability experiment that can directly quantify the metabolic advantage—or lack thereof—of the cyclopropyl motif in this specific scaffold.

Quote Request

Request a Quote for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.